molecular formula C8H16 B158901 4,4-Dimethyl-1-hexene CAS No. 1647-08-1

4,4-Dimethyl-1-hexene

Cat. No.: B158901
CAS No.: 1647-08-1
M. Wt: 112.21 g/mol
InChI Key: SUJVAMIXNUAJEY-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. . It is a colorless liquid at room temperature and is primarily used in organic synthesis and industrial applications.

Preparation Methods

There are two main methods for preparing 4,4-Dimethyl-1-hexene :

  • Reaction with Isopropyllithium and Methylmagnesium Chloride

      Synthetic Route: 1-Hexene is reacted with isopropyllithium to form an intermediate compound. This intermediate is then treated with methylmagnesium chloride to introduce the methyl groups, resulting in the formation of this compound.

      Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at low levels to control the reactivity of the organometallic reagents.

  • Hydrogenation of 2,4,4-Trimethyl-1-hexene

      Synthetic Route: 2,4,4-Trimethyl-1-hexene is hydrogenated in the presence of a catalyst to produce this compound.

      Reaction Conditions: This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under elevated pressure and temperature to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

4,4-Dimethyl-1-hexene undergoes various types of chemical reactions, including:

  • Oxidation

      Reagents and Conditions: Common oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) can be used. The reactions are typically carried out in aqueous or organic solvents.

      Major Products: Oxidation of this compound can lead to the formation of diols, ketones, or carboxylic acids, depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum is commonly used for reduction.

      Major Products: Reduction of the double bond in this compound results in the formation of 4,4-Dimethylhexane.

  • Substitution

      Reagents and Conditions: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can occur under mild conditions.

      Major Products: Halogenated derivatives such as 4,4-Dimethyl-1-bromohexane can be formed.

Scientific Research Applications

4,4-Dimethyl-1-hexene has several applications in scientific research and industry :

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.

    Industry: It is used in the production of polymers, additives for rubber and plastics, and as an intermediate in the synthesis of fragrances and other organic compounds.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic reagents to form new bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

4,4-Dimethyl-1-hexene can be compared with other similar alkenes, such as:

    1-Hexene: Unlike this compound, 1-Hexene does not have methyl substituents on the fourth carbon atom, making it less sterically hindered.

    4-Methyl-1-pentene: This compound has a similar structure but with only one methyl group on the fourth carbon atom.

    2,4,4-Trimethyl-1-pentene: This compound has three methyl groups, similar to this compound, but with a different carbon chain length.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

4,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7-8(3,4)6-2/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJVAMIXNUAJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167799
Record name 4,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1647-08-1
Record name 4,4-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethyl-1-hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexene, 4,4-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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